3-(1,3-Benzodioxol-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
3-[(2H-1,3-benzodioxol-5-yl)amino]-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound featuring a benzodioxole moiety attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to attach the benzodioxole moiety to the cyclohexenone ring . The reaction conditions often include the use of palladium catalysts, bases, and solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-benzodioxol-5-yl)amino]-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyclohexenone ring.
Substitution: Substitution reactions can occur on the benzodioxole moiety or the cyclohexenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[(2H-1,3-benzodioxol-5-yl)amino]-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
- 2-(6-(4-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
Uniqueness
What sets 3-[(2H-1,3-benzodioxol-5-yl)amino]-5,5-dimethylcyclohex-2-en-1-one apart from similar compounds is its unique combination of a benzodioxole moiety and a cyclohexenone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H17NO3 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H17NO3/c1-15(2)7-11(5-12(17)8-15)16-10-3-4-13-14(6-10)19-9-18-13/h3-6,16H,7-9H2,1-2H3 |
InChI Key |
NLZDSJVFDCVUPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
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